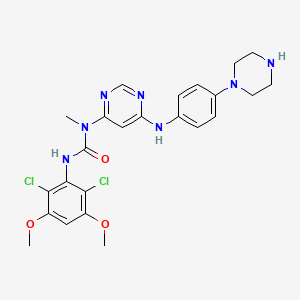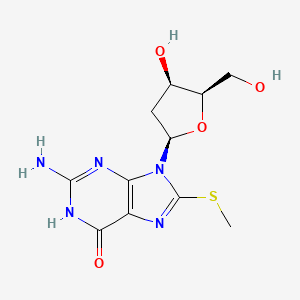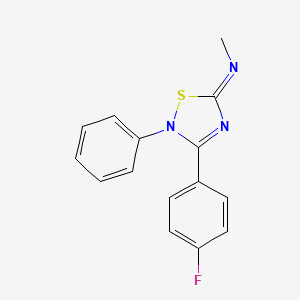
Antiviral agent 25
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antiviral agent 25 is a synthetic compound designed to inhibit the replication of viruses. It has shown broad-spectrum antiviral activity, making it a promising candidate for the treatment of various viral infections. This compound is particularly effective against enveloped viruses, which include many of the most clinically significant pathogens.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Antiviral agent 25 typically involves multiple steps, starting from readily available starting materials. The process includes the formation of key intermediates through reactions such as nucleophilic substitution, oxidation, and cyclization. The final product is obtained through purification techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This involves the use of large-scale reactors, continuous flow systems, and automated purification processes. The industrial synthesis also focuses on minimizing waste and improving the overall efficiency of the production process.
化学反応の分析
Types of Reactions
Antiviral agent 25 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions, including elevated temperatures and the presence of catalysts.
Major Products
The major products formed from these reactions include various derivatives of this compound, which may have enhanced or modified antiviral properties. These derivatives are often tested for their efficacy and safety in preclinical and clinical studies.
科学的研究の応用
Antiviral agent 25 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the mechanisms of antiviral activity and the development of new antiviral agents.
Biology: Employed in research on viral replication and the interaction between viruses and host cells.
Medicine: Investigated for its potential use in the treatment of viral infections, including those caused by influenza, herpes, and coronaviruses.
Industry: Utilized in the development of antiviral coatings and materials for use in healthcare settings and public spaces.
作用機序
The mechanism of action of Antiviral agent 25 involves the inhibition of viral replication by targeting specific viral enzymes or proteins. This compound binds to the active site of these enzymes, preventing them from catalyzing essential steps in the viral life cycle. The molecular targets and pathways involved include:
Viral Polymerases: Enzymes responsible for the replication of viral genetic material.
Proteases: Enzymes that cleave viral polyproteins into functional units.
Entry Inhibitors: Compounds that prevent the virus from entering host cells by blocking receptor binding or fusion.
類似化合物との比較
Antiviral agent 25 is unique in its broad-spectrum activity and high potency against a wide range of viruses. Similar compounds include:
Remdesivir: A nucleoside analog that inhibits viral RNA polymerase.
Favipiravir: Another nucleoside analog that targets viral RNA polymerase.
Oseltamivir: An inhibitor of the influenza virus neuraminidase enzyme.
Compared to these compounds, this compound has shown superior efficacy in preclinical studies and a lower propensity for resistance development. This makes it a valuable addition to the arsenal of antiviral agents available for combating viral infections.
特性
分子式 |
C15H12FN3S |
|---|---|
分子量 |
285.3 g/mol |
IUPAC名 |
3-(4-fluorophenyl)-N-methyl-2-phenyl-1,2,4-thiadiazol-5-imine |
InChI |
InChI=1S/C15H12FN3S/c1-17-15-18-14(11-7-9-12(16)10-8-11)19(20-15)13-5-3-2-4-6-13/h2-10H,1H3 |
InChIキー |
YBCTXELRRVXUMP-UHFFFAOYSA-N |
正規SMILES |
CN=C1N=C(N(S1)C2=CC=CC=C2)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


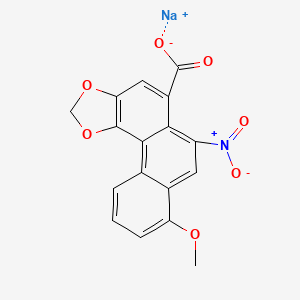

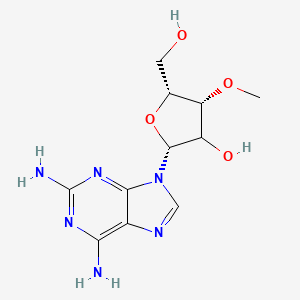
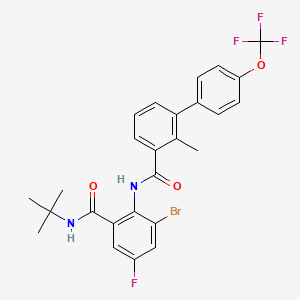
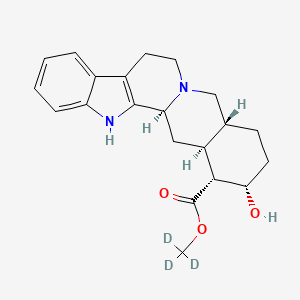
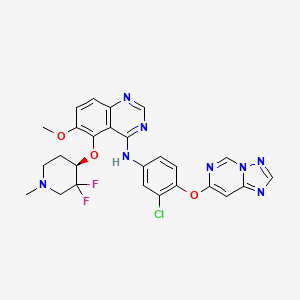
![[Lys3]-Bombesin](/img/structure/B12387792.png)
![(2R,3R,5R)-2-[2-chloro-6-(furan-2-yl)purin-9-yl]-4-fluoro-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B12387798.png)
![N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-4-oxopyrido[1,2-a]pyrimidine-2-carboxamide](/img/structure/B12387800.png)
